Ethyl-L-NIO (hydrochloride)

Overview

Description

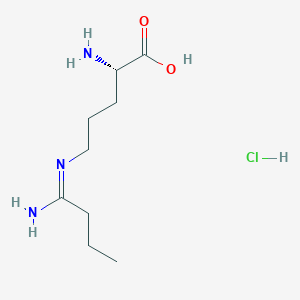

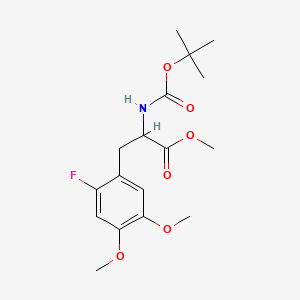

Ethyl-L-NIO (hydrochloride) is a modestly selective NOS inhibitor . It is the saturated analog of vinyl-L-NIO . The formal name is N5-(1-iminobutyl)-L-ornithine, monohydrochloride .

Molecular Structure Analysis

The molecular formula of Ethyl-L-NIO (hydrochloride) is C9H19N3O2 • HCl . It has a formula weight of 237.7 . The structure contains a total of 32 bonds; 14 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 amidine derivative, 2 primary amines (aliphatic), and 1 hypohalogenide (aliphatic) .Chemical Reactions Analysis

Ethyl-L-NIO (hydrochloride) is a potent and competitive human dimethylarginine dimethylaminohydrolase 1 (hDDAH-1) inhibitor . Although it inhibits nNOS, this action is inhibited in the presence of NADPH and O2 .Physical And Chemical Properties Analysis

Ethyl-L-NIO (hydrochloride) is a crystalline solid . It has a solubility of 0.3 mg/ml in DMF, 2 mg/ml in DMSO, 2.5 mg/ml in Ethanol, and 5 mg/ml in PBS (pH 7.2) .Scientific Research Applications

Nitric Oxide Synthase (NOS) Inhibition

Ethyl-L-NIO (hydrochloride) is known to be a modestly selective NOS inhibitor . NOS is an enzyme that plays a crucial role in generating nitric oxide, which is a key molecule in several physiological and pathological processes. Therefore, Ethyl-L-NIO (hydrochloride) can be used in research studies investigating the role of nitric oxide in various biological systems.

Study of nNOS, eNOS, and iNOS

The compound has different inhibitory effects on neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The Ki values for inhibition of nNOS, eNOS, and iNOS by Ethyl-L-NIO are 5.3, 18, and 12 µM, respectively . This property makes it useful in studies aiming to understand the distinct roles of these NOS isoforms.

Research on Oxidative Stress & Reactive Species

Given its role as a NOS inhibitor, Ethyl-L-NIO (hydrochloride) can be used in research related to oxidative stress and reactive species . By inhibiting NOS, it can help in understanding the role of nitric oxide in oxidative stress, which is implicated in various diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.

Investigation of Nitrogen Reactive Species

Ethyl-L-NIO (hydrochloride) can also be used in the study of reactive nitrogen species . These are a group of molecules derived from nitric oxide and superoxide that are involved in cell signaling and immune response.

Role in Biochemical Research

As a biochemical, Ethyl-L-NIO (hydrochloride) can be used in various biochemical assays and experiments . Its properties can be leveraged to study enzyme kinetics, protein-protein interactions, and other biochemical processes.

Mechanism of Action

Target of Action

Ethyl-L-NIO (hydrochloride) primarily targets Nitric Oxide Synthases (NOS), specifically nNOS (neuronal NOS), eNOS (endothelial NOS), and iNOS (inducible NOS) . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

Ethyl-L-NIO (hydrochloride) acts as a modestly selective NOS inhibitor . It inhibits nNOS, eNOS, and iNOS with Ki values of 5.3, 18, and 12 µM, respectively .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

The action, efficacy, and stability of Ethyl-L-NIO (hydrochloride) can be influenced by various environmental factors. For instance, its inhibitory action on nNOS is affected by the presence of NADPH and O2

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-5-(1-aminobutylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2.ClH/c1-2-4-8(11)12-6-3-5-7(10)9(13)14;/h7H,2-6,10H2,1H3,(H2,11,12)(H,13,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNWLIPSWIUXRG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=NCCCC(C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)